N-(quinolin-5-yl)pyrazine-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10N4O |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-quinolin-5-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H10N4O/c19-14(13-9-15-7-8-17-13)18-12-5-1-4-11-10(12)3-2-6-16-11/h1-9H,(H,18,19) |
InChI Key |
SFENAFPUZHLQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies for N Quinolin 5 Yl Pyrazine 2 Carboxamide and Its Analogues
Strategies for Quinoline-Pyrazine Core Construction
The fundamental architecture of N-(quinolin-5-yl)pyrazine-2-carboxamide consists of a quinoline (B57606) ring system linked to a pyrazine (B50134) ring via a carboxamide bridge. The principal strategy for constructing this core involves the formation of the amide bond between a quinoline amine precursor and a pyrazine carboxylic acid derivative.
Amide Bond Formation Approaches
The most direct and widely employed method for the synthesis of this compound is the coupling of 5-aminoquinoline (B19350) with pyrazine-2-carboxylic acid. This transformation necessitates the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. A variety of coupling reagents have been successfully utilized for this purpose, each with its own set of advantages regarding reaction conditions and yields.
Commonly used coupling agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also effective. A particularly efficient method for coupling electron-deficient pyrazine amines involves the use of methanesulfonyl chloride and N-methylimidazole (NMI) to activate the carboxylic acid, which has been shown to be effective where other coupling agents fail. researchgate.net
The choice of solvent is also critical, with aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being common. The reaction conditions are typically mild, often proceeding at room temperature to ensure the stability of the reactants and products.
Table 1: Selected Reagents for Amide Bond Formation
| Starting Material 1 | Starting Material 2 | Coupling Reagent/System | Solvent | Yield (%) |
|---|---|---|---|---|
| Pyrazine-2-carboxylic acid | 5-Aminoquinoline | EDC, HOBt | DMF | Moderate to High |
| Pyrazine-2-carboxylic acid | 5-Aminoquinoline | PyBOP, DIPEA | DCM | High |
| Pyrazine-2-carboxylic acid | 5-Aminoquinoline | Methanesulfonyl chloride, NMI | Anhydrous Dioxane | Good |
| Pyrazine-2-carbonyl chloride | 5-Aminoquinoline | Base (e.g., Pyridine) | DCM | High |
Suzuki Cross-Coupling Reactions in Derivative Synthesis
The Suzuki cross-coupling reaction is a powerful tool for the synthesis of derivatives of the this compound scaffold. usd.edu This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or boronic ester) and an organic halide or triflate. This methodology is particularly useful for introducing aryl or heteroaryl substituents onto either the quinoline or pyrazine rings, allowing for the generation of a diverse library of analogues.
For instance, a bromo-substituted this compound can be coupled with various arylboronic acids to introduce a range of substituents at a specific position. The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a palladium(II) salt with a suitable phosphine (B1218219) ligand, and a base like potassium carbonate or sodium phosphate. The choice of solvent often includes mixtures of an organic solvent like dioxane or toluene (B28343) with water.
This approach offers a modular and efficient route to analogues with tailored electronic and steric properties. mdpi.com The versatility of the Suzuki coupling allows for the introduction of a wide array of functional groups, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. usd.edumdpi.com
Table 2: Illustrative Suzuki Cross-Coupling for Analogue Synthesis
| Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-Phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide |
| 2-Chloropyrazine | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 2-(4-Methoxyphenyl)pyrazine |
| 6-Bromoquinoline | Benzene-1,4-diboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 1,4-Bis(quinolin-6-yl)benzene |
Functional Group Interconversions and Derivatization Strategies
Once the core this compound structure is assembled, further diversification can be achieved through functional group interconversions and derivatization reactions. These strategies allow for fine-tuning of the molecule's properties by modifying existing functional groups or introducing new ones.
For example, if the quinoline or pyrazine ring is substituted with a nitro group, it can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or sulfonylation. A methoxy (B1213986) group, on the other hand, can be demethylated to a hydroxyl group, which can then be used in ether or ester synthesis.
Derivatization can also involve electrophilic aromatic substitution reactions on the quinoline ring, provided the existing substituents direct the incoming electrophile to a desired position. However, the electron-deficient nature of the pyrazine ring makes it less susceptible to electrophilic substitution but more reactive towards nucleophiles. This reactivity can be exploited for the introduction of nucleophilic substituents.
These late-stage modifications are crucial for exploring the chemical space around the parent compound and for optimizing its biological activity or material properties.
Environmentally Benign Synthetic Procedures for Carboxamide Ligands
In recent years, there has been a significant push towards the development of more environmentally friendly or "green" synthetic methods in chemistry. sigmaaldrich.com This is particularly relevant for the synthesis of carboxamides, which traditionally often relies on stoichiometric amounts of coupling reagents that generate significant waste. sciepub.com
One promising approach is the use of catalytic methods for direct amide bond formation, which avoids the need for stoichiometric activating agents. rsc.org Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, with water being the only byproduct. sciepub.com While this often requires elevated temperatures to remove the water formed, it represents a significant improvement in atom economy.
Another green strategy involves the use of alternative reaction media to replace volatile and often toxic organic solvents. Ionic liquids (ILs), which are salts with low melting points, have been explored as environmentally benign reaction media for the synthesis of carboxamides. acs.orgnih.govresearchgate.net They offer advantages such as low vapor pressure, high thermal stability, and the potential for recyclability. For instance, the synthesis of quinolinecarboxamide ligands has been successfully achieved using tetrabutylammonium (B224687) bromide (TBAB) as the reaction medium, eliminating the need for hazardous solvents like pyridine. mdpi.com
Microwave-assisted synthesis is another green technique that can accelerate reaction times, reduce energy consumption, and often improve yields for amide bond formation. mdpi.com The combination of catalytic methods with alternative energy sources and benign solvents represents a powerful strategy for the sustainable synthesis of this compound and its analogues.
Table 3: Comparison of Traditional and Greener Amide Synthesis Approaches
| Feature | Traditional Method (e.g., EDC/HOBt) | Greener Method (e.g., Boric Acid Catalysis) | Greener Method (e.g., Ionic Liquid Medium) |
|---|---|---|---|
| Reagents | Stoichiometric coupling agents | Catalytic amount of boric acid | Recyclable ionic liquid |
| Byproducts | Urea derivatives, HOBt-related waste | Water | Minimal, if IL is recycled |
| Solvents | Volatile organic solvents (DMF, DCM) | High-boiling point solvents for water removal | Ionic liquid (low volatility) |
| Atom Economy | Lower | Higher | Potentially high with recycling |
| Environmental Impact | Higher waste generation | Reduced waste | Reduced solvent emissions |
Molecular Design and Structure Activity Relationship Sar Studies
Rational Design of N-(quinolin-5-yl)pyrazine-2-carboxamide Analogues
The rational design of analogues based on the quinolyl pyrazinamide (B1679903) framework has been a key strategy in medicinal chemistry. A prominent example involves the development of potent and selective ligands for the Sigma 2 receptor (σ2R), a protein overexpressed in various tumor cells, making it an attractive target for cancer therapeutics. nih.govnih.gov
One successful design approach began with a known quinolyl pyrazinamide lead compound, QN523, which demonstrated significant cytotoxicity in pancreatic cancer cell lines. nih.gov To enhance its interaction with the target receptor, a rational design strategy was employed by appending the basic tail moiety from chloroquine, a compound known to bind the Sigma 1 receptor (σ1R). nih.gov This hybridization aimed to create new ligands with potentially improved binding affinity and cytotoxic effects. The resulting hybrid structure, which combines the quinolyl pyrazinamide core with a basic (diethylamino)pentan-2-yl)amine tail, served as a new parent compound for extensive SAR studies. nih.gov This strategic modification exemplifies a rational approach where structural elements from different active compounds are combined to optimize ligand-target interactions.
Positional and Substituent Effects on Biological Activity
The biological activity of this compound and its analogues is highly sensitive to the position and nature of substituents on both the quinoline (B57606) and pyrazine (B50134) rings, as well as modifications to the amide linker.
Role of Quinoline Moiety Substitutions
Systematic studies on the closely related N-(quinolin-8-yl)pyrazine-2-carboxamide scaffold have provided significant insights into the role of quinoline substitutions for σ2R binding affinity. A stepwise SAR study involving the introduction of methyl, methoxy (B1213986), and halogen groups at various positions revealed that substitutions are generally well-tolerated, with one critical exception. nih.gov
| Compound | Substitution Position | Substituent | σ2R Binding Affinity (Ki, nM) |
|---|---|---|---|
| 2 | 2 | -CH₃ | 16 |
| 3 | 4 | -CH₃ | 85 |
| 4 | 5 | -CH₃ | 26 |
| 5 | 6 | -CH₃ | 36 |
| 6 | 7 | -CH₃ | 2664 |
| 7 | 2 | -OCH₃ | 13 |
| 8 | 4 | -OCH₃ | 40 |
| 9 | 6 | -OCH₃ | 14 |
| 11 | 2 | -Cl | 12 |
| 12 | 4 | -Cl | 51 |
| 13 | 5 | -Cl | 25 |
| 14 | 6 | -Cl | 47 |
| 15 | 7 | -Cl | 21 |
Significance of Pyrazine Ring Substitutions
Substitutions on the pyrazine ring also play a critical role in modulating the biological activity of this class of compounds. Studies on a series of substituted pyrazine-2-carboxylic acid amides have demonstrated that modifications to this ring significantly impact their antimycobacterial and photosynthesis-inhibiting properties. researchgate.netbohrium.com
For example, the introduction of a tert-butyl group at the C-5 position of the pyrazine ring was found in several analogues that exhibited notable antituberculotic activity. nih.gov The combination of a C-5 tert-butyl group and a C-6 chloro substituent on the pyrazine ring, coupled with a 3,5-bis(trifluoromethyl)phenyl amide, resulted in a compound with the highest antituberculotic activity (72% inhibition against Mycobacterium tuberculosis) and the highest lipophilicity in the series. researchgate.netcapes.gov.br This suggests that bulky, lipophilic substituents on the pyrazine ring can enhance certain biological activities. researchgate.netcapes.gov.br
However, the pyrazine ring itself may not be indispensable for all biological targets. In the context of σ2R ligands, an analogue where the pyrazine ring was replaced with a thiazole (B1198619) isostere maintained similar activity. nih.gov Furthermore, a derivative lacking the pyrazine ring altogether still retained significant σ2R binding, indicating that for this specific target, the binding affinity is primarily driven by other parts of the molecule, such as the quinoline head and the basic side chain. nih.gov
| Compound | Pyrazine Ring Substituents | Amide Substituent | % Inhibition (M. tuberculosis) | Calculated log P |
|---|---|---|---|---|
| 2d | 6-Cl | 3-methylphenyl | 27 | 3.68 |
| 2f | 5-tert-butyl-6-Cl | 3-methylphenyl | 37 | 5.16 |
| 2k | 5-tert-butyl | 3,5-bis(trifluoromethyl)phenyl | 24 | 5.37 |
| 2l | 5-tert-butyl | 3-bromophenyl | 35 | 4.29 |
| 2o | 5-tert-butyl-6-Cl | 3,5-bis(trifluoromethyl)phenyl | 72 | 6.85 |
Influence of the Amide Linkage on Activity
The amide linkage is a cornerstone of the this compound structure, providing conformational rigidity and serving as a key hydrogen bonding element. Crystal structure analysis of the related N-(quinolin-8-yl)pyrazine-2-carboxamide (HL1) reveals that the molecule is relatively planar. nih.govresearchgate.net The amide N-H proton forms crucial intramolecular, three-centered (bifurcated) hydrogen bonds with the nitrogen atoms of both the quinoline and the adjacent pyrazine rings. nih.govresearchgate.netnih.gov This interaction locks the molecule into a specific conformation that is likely essential for its recognition by biological targets. nih.govresearchgate.net There is also an intramolecular C-H···O contact between a hydrogen on the quinoline's benzene (B151609) ring and the amide oxygen atom, further stabilizing this planar arrangement. researchgate.net
The functional importance of the amide group extends beyond structural stability. It is a common feature in many biologically active compounds. nih.govnih.gov The potential for modification of this linker has been explored to enhance biological activity. In the development of σ2R ligands, replacing the amide with a sulfonamide linker resulted in a threefold increase in binding affinity, demonstrating that bioisosteric replacement of the amide linkage is a viable strategy for optimizing potency. nih.gov
Molecular Recognition and Ligand-Target Interactions
The interactions between quinolyl pyrazinamide derivatives and their biological targets are governed by a combination of steric, electronic, and hydrophobic forces. Molecular docking and crystal structure studies have provided detailed pictures of these recognition events.
For the N-(quinolin-8-yl)pyrazine-2-carboxamide ligand, X-ray crystallography shows that in the solid state, molecules stack in columns linked by offset π-π interactions, with intercentroid distances between the aromatic rings ranging from 3.367 Å to 3.589 Å. nih.govresearchgate.net This inherent ability to form π-π stacks is a key feature that can contribute to binding within the aromatic residue-lined pockets of target proteins.
Molecular docking studies of quinolyl pyrazinamide analogues into the σ2R binding site have proposed two potential binding modes. nih.gov In one pose, the pyrazine ring faces a conserved aspartate residue (D29) in the binding cavity, while an intramolecular hydrogen bond in the ligand's side chain forms a pseudo-macrocycle that interacts with a host of hydrophobic residues (I24, M28, Y50, F54, L59, V146, and Y147). nih.gov Molecular dynamics simulations further highlighted that ionic interactions between the ligand and key acidic residues, such as D29 and another aspartate, D56, are critical for stable binding. nih.gov These models emphasize that the quinoline ring and the appended side chain are the primary drivers of interaction, with the central pyrazine-carboxamide unit acting as a rigid scaffold that correctly orients these key functionalities for optimal engagement with the receptor. nih.gov
In Vitro Pharmacological Investigations
Evaluation of Anticancer Activity
N-(quinolin-5-yl)pyrazine-2-carboxamide has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The potency of the compound varies across different cancer types, indicating a degree of selectivity in its anticancer effects.
In a study evaluating a series of quinoline-based pyrazinamide (B1679903) analogs, this compound (referred to as compound 6a ) was tested against five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and SW480 (colorectal adenocarcinoma). mdpi.com The compound exhibited moderate to good cytotoxic activity, with IC50 values of 12.38 µM against HL-60, 18.24 µM against SMMC-7721, 23.45 µM against A-549, 29.31 µM against MCF-7, and 33.28 µM against SW480 cells. mdpi.com
Another investigation focused on the synthesis of pyrazine-2-carboxamide derivatives and their in vitro anticancer activity against A549 and MCF-7 cell lines. In this research, this compound (compound 5a ) displayed IC50 values of 18.2 µM and 21.4 µM against A549 and MCF-7 cells, respectively, with cisplatin (B142131) (DDP) used as a reference drug. researchgate.net
Furthermore, in a study of quinoline (B57606) derivatives targeting the human breast cancer cell line MDA-MB-231, this compound (compound 7a ) showed an IC50 value of 23.1 µM. researchgate.net
The cytotoxic profile of this compound is summarized in the interactive table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference Drug (IC50, µM) | Source |
| HL-60 | Promyelocytic Leukemia | 12.38 | DDP (5.26) | mdpi.com |
| SMMC-7721 | Hepatocellular Carcinoma | 18.24 | DDP (10.35) | mdpi.com |
| A549 | Non-small Cell Lung Cancer | 18.2 | DDP (15.6) | researchgate.net |
| A-549 | Non-small Cell Lung Cancer | 23.45 | DDP (12.33) | mdpi.com |
| MCF-7 | Breast Adenocarcinoma | 21.4 | DDP (19.8) | researchgate.net |
| MCF-7 | Breast Adenocarcinoma | 29.31 | DDP (15.24) | mdpi.com |
| MDA-MB-231 | Breast Cancer | 23.1 | Doxorubicin (1.9) | researchgate.net |
| SW480 | Colorectal Adenocarcinoma | 33.28 | DDP (16.42) | mdpi.com |
The anticancer mechanism of this compound involves the induction of programmed cell death (apoptosis) and disruption of the cancer cell cycle.
In A549 lung cancer cells, treatment with the compound led to a notable increase in the apoptotic cell population. researchgate.net This was associated with molecular changes characteristic of apoptosis, including the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the crucial Bax/Bcl-2 ratio. researchgate.net The study also observed the activation of caspase-9 and caspase-3, key initiator and executioner enzymes in the apoptotic pathway, respectively. researchgate.net
The cellular mechanisms underlying the anticancer activity of this compound are linked to its ability to modulate key signaling pathways that regulate cell survival and proliferation.
Research has shown that the compound can interfere with the PI3K/Akt signaling pathway, which is frequently hyperactivated in many cancers and plays a central role in promoting cell survival. brieflands.com Specifically, in A549 lung cancer cells, this compound was observed to inhibit the phosphorylation of both PI3K and its downstream target, Akt. brieflands.com By suppressing the activity of this critical pro-survival pathway, the compound effectively diminishes the signals that enable cancer cells to evade apoptosis and continue to grow. brieflands.com
Antimicrobial Efficacy Assessment
This compound has emerged as a compound of interest for its antibacterial properties, particularly against drug-resistant bacteria, a growing global health concern.
The compound has demonstrated significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. In one study, it exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against the H37Rv strain of M. tuberculosis. researchgate.net Another study reported an MIC of 50 µg/mL against the same strain. nih.gov The mechanism of action is suggested to involve the inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). nih.gov
Notably, the compound has also been evaluated against extensively drug-resistant (XDR) Salmonella Typhi, the causative agent of typhoid fever. In a study focused on pyrazinamide-quinoline conjugates, this compound displayed a potent MIC of 1.02 µg/mL against an XDR strain of S. Typhi.
Its antibacterial spectrum also includes activity against other common pathogens. Studies have reported MIC values of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli. mdpi.comnih.gov
The antibacterial efficacy of the compound is detailed in the table below.
| Bacterial Strain | Condition | MIC (µg/mL) | Source |
| Mycobacterium tuberculosis H37Rv | Tuberculosis | 6.25 | researchgate.net |
| Mycobacterium tuberculosis H37Rv | Tuberculosis | 50 | nih.gov |
| Salmonella Typhi (XDR) | Typhoid Fever | 1.02 | |
| Staphylococcus aureus | Staphylococcal Infections | 12.5 | mdpi.comnih.gov |
| Escherichia coli | Various Infections | 25 | mdpi.comnih.gov |
In vitro assessments have also confirmed the antifungal potential of this compound against several fungal species.
The compound was tested against a panel of fungi, including Candida albicans, a common cause of opportunistic infections, and various molds. mdpi.comnih.gov It demonstrated moderate activity, with a reported MIC of 25 µg/mL against C. albicans. Against the mold species Aspergillus niger, Aspergillus flavus, and Monascus purpureus, the compound showed an MIC of 50 µg/mL. mdpi.comnih.gov
The antifungal activity is summarized in the following table.
| Fungal Strain | Associated Condition | MIC (µg/mL) | Source |
| Candida albicans | Candidiasis | 25 | mdpi.comnih.gov |
| Aspergillus niger | Aspergillosis | 50 | mdpi.comnih.gov |
| Aspergillus flavus | Aspergillosis | 50 | mdpi.comnih.gov |
| Monascus purpureus | N/A (General Mold) | 50 | mdpi.comnih.gov |
Antimycobacterial Activity
Derivatives of N-phenylpyrazine-2-carboxamide, the core structure of the subject compound, have demonstrated notable in vitro activity against various strains of Mycobacterium. The antimycobacterial efficacy of these compounds is often evaluated against Mycobacterium tuberculosis, the primary causative agent of tuberculosis.
Research into 5-alkylamino-N-phenylpyrazine-2-carboxamides revealed several candidates with micromolar minimum inhibitory concentrations (MIC) against M. tuberculosis H37Ra. nih.gov For instance, N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide and 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide were identified as potent derivatives with low in vitro cytotoxicity. nih.gov Similarly, studies on 5-chloro-N-phenylpyrazine-2-carboxamides showed that many compounds in this series were active against M. tuberculosis H37Rv, with MIC values in the range of 1.56–6.25 µg/mL. nih.gov The presence of a hydroxyl substituent on the phenyl ring was found to decrease cytotoxicity. nih.gov
Furthermore, investigations into N-benzylpyrazine-2-carboxamide derivatives have also yielded compounds with significant antimycobacterial activity, with some derivatives exhibiting MIC values between 4.6–10 μM against M. tuberculosis H37Rv. rsc.org The quinoline core, a key component of this compound, has also been explored for its antimycobacterial potential. Simplified analogs of marine sponge-derived alkaloids featuring an N-(2-arylethyl)quinolin-3-amine skeleton have shown promise as a scaffold for developing novel anti-mycobacterial agents. mdpi.com One such quinoline analog exhibited good antibacterial activity against M. bovis BCG with a MIC of 6.25 µM. mdpi.com
Table 1: Antimycobacterial Activity of Selected Pyrazine (B50134) and Quinoline Derivatives
| Compound/Derivative Class | Mycobacterium Strain | Activity (MIC) |
|---|---|---|
| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 13.02 µM |
| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 2.39 µM |
| 5-chloro-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | 1.56–6.25 µg/mL |
| N-benzylpyrazine-2-carboxamide derivatives | M. tuberculosis H37Rv | 4.6–10 μM |
| N-(2-arylethyl)quinolin-3-amine analog | M. bovis BCG | 6.25 µM |
Antiviral Activity Studies (e.g., SARS-CoV-2, Feline Herpes Virus)
The emergence of novel viral pathogens has spurred research into new antiviral agents. The quinoline and pyrazine moieties present in this compound are found in various compounds investigated for their antiviral properties.
Specifically, quinoline-containing compounds have been systematically designed as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a key enzyme in the viral replication cycle. amazonaws.com These efforts have led to the identification of quinoline analogs with potent PLpro inhibition and antiviral activity. amazonaws.com Similarly, pyrazine-based small molecules have been developed and screened for their activity against SARS-CoV-2. nih.gov Certain pyrazine-triazole conjugates and a pyrazine-benzothiazole conjugate have demonstrated significant potency against the virus, with some showing a better selectivity index than the reference drug Favipiravir. nih.govresearchgate.net One study reported a pyrazine-triazole conjugate with an IC50 of 0.477 µM against SARS-CoV-2. nih.gov Another study highlighted a 2-aminoquinolone acid derivative with potent antiviral activity against SARS-CoV-2, exhibiting an EC50 of 1.5 µM. researchgate.net
While specific studies on the antiviral activity of this compound against SARS-CoV-2 or Feline Herpes Virus are not available, the documented antiviral potential of both the quinoline and pyrazine scaffolds suggests that this compound could be a candidate for further investigation in this area. There is currently no available research on the activity of this compound or its close analogs against Feline Herpes Virus.
Table 2: Antiviral Activity of Selected Quinoline and Pyrazine Derivatives against SARS-CoV-2
| Compound/Derivative Class | Target | Activity (IC50/EC50) |
|---|---|---|
| Pyrazine-triazole conjugate | SARS-CoV-2 | 0.477 µM (IC50) |
| 2-aminoquinolone acid derivative | SARS-CoV-2 | 1.5 µM (EC50) |
Enzyme Inhibition Assays
The ability of this compound and related structures to inhibit specific enzymes is a key area of pharmacological investigation.
Alkaline phosphatases are a group of enzymes involved in various physiological processes, and their inhibition is a target for certain therapeutic interventions. Pyrazine carboxamide derivatives have been synthesized and evaluated for their alkaline phosphatase inhibitory activity. mdpi.com One study identified a pyrazine carboxamide derivative as a potent competitive inhibitor of human placental alkaline phosphatase with an IC50 value of 1.469 ± 0.02 µM. mdpi.com
DNA gyrase is a crucial bacterial enzyme, making it an attractive target for antibacterial drug development. The quinolone scaffold is famously associated with a class of antibiotics that inhibit DNA gyrase. More specifically, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the B subunit of DNA gyrase (GyrB) from Staphylococcus aureus. nih.gov One such compound demonstrated a moderate inhibitory effect with an IC50 value of 1.21 µM. nih.gov
The versatile chemical structure of this compound and its analogs allows for interaction with a variety of other enzyme targets. For instance, an indole-based analog, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, was identified as a novel, selective, and competitive inhibitor of human monoamine oxidase B (MAO-B), with an IC50 of 0.78 µM and a Ki of 94.52 nM. nih.govnih.gov Additionally, a series of N-benzoxazol-5-yl-pyrazole-4-carboxamides, which share the carboxamide linkage, were designed as potent inhibitors of succinate–ubiquinone oxidoreductase (SQR), with one candidate exhibiting a Ki value of 11 nM against porcine SQR. doi.org
Table 3: Enzyme Inhibition by Selected Pyrazine and Quinoline Derivatives
| Compound/Derivative Class | Enzyme Target | Activity (IC50/Ki) |
|---|---|---|
| Pyrazine carboxamide derivative | Human Placental Alkaline Phosphatase | 1.469 ± 0.02 µM (IC50) |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | S. aureus DNA Gyrase B | 1.21 µM (IC50) |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Human Monoamine Oxidase B | 0.78 µM (IC50), 94.52 nM (Ki) |
| N-benzoxazol-5-yl-pyrazole-4-carboxamide | Porcine Succinate–ubiquinone Oxidoreductase | 11 nM (Ki) |
Receptor Antagonism Studies (e.g., P2X7R)
The P2X7 receptor (P2X7R) is an ATP-gated ion channel involved in inflammation and cancer, making it a significant therapeutic target. Structure-activity relationship studies of novel pyrazine and quinoline-carboxamide derivatives have demonstrated their potential as P2X7R antagonists. nih.gov The inhibitory potency of these compounds in a Ca2+ mobilization assay was improved with specific substitutions on the phenyl ring. nih.gov These findings suggest that the quinoline-carboxamide scaffold could be a promising starting point for the development of moderately potent P2X7R antagonists for further in vivo studies. nih.gov
Interaction with Macromolecules (e.g., DNA, Proteins)
The interaction of this compound with biological macromolecules such as proteins is a crucial aspect of its pharmacological profile. While direct studies on this specific compound are limited, the behavior of its constituent moieties—quinoline and pyrazine—provides significant insight into its potential binding mechanisms. The heteroaromatic nature of these groups facilitates a combination of polar and nonpolar interactions, including hydrogen bonds, π-interactions, and hydrophobic forces. nih.gov
Studies on various quinoline and pyrazine derivatives with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are particularly informative. These proteins are major carriers for a wide variety of molecules in the bloodstream, and their interactions with small molecules significantly influence their distribution and availability. nih.govmdpi.com
Fluorescence quenching spectroscopy is a primary technique used to investigate these interactions. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, is quenched upon the formation of a complex with a ligand. This quenching can occur through static or dynamic mechanisms. For many quinoline and pyrazine derivatives, a static quenching mechanism is observed, indicating the formation of a stable ground-state complex with the protein. nih.govswu.ac.th
The binding affinity is quantified by the binding constant (Kb), with higher values indicating a stronger interaction. Thermodynamic parameters such as enthalpy change (ΔH) and entropy change (ΔS) help to elucidate the nature of the binding forces. Negative enthalpy and entropy changes often suggest that van der Waals forces and/or hydrogen bonding are the primary drivers of the interaction. swu.ac.th Site marker competitive experiments and molecular docking studies further help to identify the specific binding locations on the protein, which are often within subdomains like IIA and IIIA for HSA. nih.govswu.ac.thnih.gov
For instance, studies on the interaction between quinoline derivatives and serum albumins have shown binding constants in the range of 104 to 105 L·mol-1, indicating strong binding. swu.ac.th The interactions are typically spontaneous and driven by forces such as hydrogen bonding and hydrophobic interactions. swu.ac.thnih.gov The pyrazine moiety is also known to readily engage in various interactions with proteins, most frequently acting as a hydrogen bond acceptor via its nitrogen atoms. nih.govresearchgate.net
While specific data on the DNA interaction of this compound is not available, the planar aromatic quinoline ring suggests a potential for intercalative binding with the DNA double helix, a common interaction mode for such structures.
The following table summarizes typical binding parameters observed for related compounds interacting with serum albumins.
| Compound Class | Protein | Binding Constant (Kb) (L·mol-1) | Primary Binding Forces | Binding Site |
| Quinoline Derivatives | BSA/HSA | 104 - 105 | Van der Waals, Hydrogen Bonding | Site I (Subdomain IIA) |
| Pyrazine Derivatives | Various | - | Hydrogen Bonding, π-interactions | Ligand-dependent |
| N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide | BSA | 1.29 x 105 - 2.91 x 105 | Hydrogen Bonding, Van der Waals | Subdomains IIA & IIIA |
This table is interactive. Users can sort and filter the data.
Photosynthetic Electron Transport Inhibition Studies
The inhibition of photosynthetic electron transport (PET) is a mechanism of action for many commercial herbicides. nih.gov These inhibitors typically act on Photosystem II (PS II) by binding to the D1 protein and disrupting the electron flow, often by displacing the native plastoquinone (B1678516) (QB) from its binding site. nih.govredalyc.org
While this compound has not been specifically evaluated for this activity, numerous studies on compounds with similar structural features, particularly carboxamides, have demonstrated significant PET-inhibiting properties. nih.govmdpi.com The biological activity of these compounds is typically evaluated in vitro by measuring their ability to inhibit the light-driven reduction of an artificial electron acceptor, such as ferricyanide, by isolated chloroplasts, commonly from spinach (Spinacia oleracea L.). nih.govnih.gov
The inhibitory activity is quantified by the IC50 value, which is the concentration of the compound required to cause a 50% inhibition of PET. The structure-activity relationship (SAR) studies of various carboxamide series reveal that the inhibitory potential is highly dependent on the physicochemical properties of the substituents on the aromatic rings. nih.govnih.gov Key factors influencing activity include:
Lipophilicity: There is often a strong correlation between the lipophilicity of a compound (expressed as log P) and its PET-inhibiting activity. A certain optimal range of lipophilicity is generally required for the compound to effectively reach its target site within the thylakoid membrane. nih.gov
Electronic Properties: The electron-withdrawing or electron-donating nature of the substituents on the aromatic rings can significantly impact activity. Electron-withdrawing groups often enhance the PET-inhibiting potential of these compounds. nih.gov
Steric Factors: The size and position of the substituents play a crucial role, as they determine the compound's ability to fit into the specific binding niche on the D1 protein. nih.gov
For example, studies on a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides found that compounds with difluoro or dimethyl substitutions on the anilide ring exhibited the highest PET-inhibiting activity, with IC50 values in the low micromolar range (~10 µM). nih.gov This highlights the sensitivity of the target site to the substitution pattern.
The table below presents the PET-inhibiting activities of some representative carboxamide compounds, illustrating the range of potencies observed in this class of molecules.
| Compound | IC50 (µM) | Target Organism |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 | Spinach Chloroplasts |
| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 | Spinach Chloroplasts |
| N-(3,5-Dimehoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 24.5 | Spinach Chloroplasts |
| Diuron (Commercial Herbicide) | ~0.04 | Spinach Chloroplasts |
This table is interactive. Users can sort and filter the data.
Given the structural similarities, it is plausible that this compound could also exhibit PET-inhibiting properties, though experimental verification is required to confirm this and determine its potency.
Computational and Cheminformatics Approaches
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is essential for modeling the interaction between a small molecule ligand, such as N-(quinolin-5-yl)pyrazine-2-carboxamide, and its protein target at an atomic level.
Identification of Binding Sites and Modes
For the broader class of quinoline-pyrazine carboxamides, molecular docking studies have been instrumental in identifying potential binding sites and understanding their interaction modes with biological targets. For instance, studies on related compounds have successfully modeled their binding within the active sites of enzymes like FMS-like tyrosine kinase-3 (FLT3), a target in leukemia research. researcher.liferesearchgate.net These simulations reveal how the ligand fits into the binding pocket of the protein.
The binding mode is characterized by specific intermolecular interactions. Key interactions for this class of molecules often include:
Hydrogen Bonding: The nitrogen atoms in the pyrazine (B50134) and quinoline (B57606) rings, as well as the amide group, can act as hydrogen bond acceptors or donors, forming crucial connections with amino acid residues in the protein's active site.
π-π Stacking: The aromatic nature of both the quinoline and pyrazine rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. researchgate.net
While specific studies on the 5-yl isomer are not detailed, research on the closely related N-(quinolin-8-yl)pyrazine-2-carboxamide demonstrates its ability to form stable complexes, highlighting interactions like offset π-π stacking and various hydrogen bonds. nih.govresearchgate.net Such computational approaches provide a foundational understanding of how this compound might engage with various biological targets.
Prediction of Binding Affinities
Molecular docking algorithms not only predict the binding pose but also estimate the binding affinity, often expressed as a scoring function or in terms of energy (e.g., kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For example, docking studies of various pyrazine-2-carboxylic acid derivatives against the Mycobacterium tuberculosis InhA protein have been used to correlate predicted binding scores with experimental activity, with lower scores suggesting better inhibition. semanticscholar.org This predictive power is crucial for screening virtual libraries of compounds and prioritizing those with the highest predicted affinity for synthesis and biological testing. These predictions help elucidate the key structural features that govern the binding affinity of quinoline-pyrazine based carboxamides. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijpsr.comajchem-b.com A QSAR model can be represented by an equation that correlates molecular descriptors (numerical representations of a molecule's physicochemical properties) with their observed activity.
For a compound like this compound, a QSAR study would typically involve:
Data Set Generation: Synthesizing and testing a series of analogues with modifications to the quinoline or pyrazine rings.
Descriptor Calculation: Calculating various molecular descriptors for each analogue, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a model that predicts biological activity based on the most relevant descriptors. nih.gov
Validation: Rigorously testing the model's predictive power. nih.gov
While specific QSAR models for this compound are not prominently featured in the available literature, structure-activity relationship (SAR) studies on related quinolyl pyrazinamides have been conducted. These studies have shown that substitutions on the quinoline ring are generally well-tolerated, although substitution at certain positions can be detrimental to binding affinity due to steric clashes that disrupt the molecule's planarity. nih.gov Such SAR findings are the foundation upon which predictive QSAR models can be built. ijpsr.comnih.gov
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Drug Discovery
In silico ADME prediction is a critical step in modern drug discovery, allowing researchers to evaluate the pharmacokinetic properties of a compound before its synthesis. ijprajournal.com For the family of quinoline-pyrazine based carboxamides, computational tools have been employed to predict their ADME profiles, with findings suggesting that these derivatives possess drug-like properties. researcher.liferesearchgate.net These predictions are often based on established criteria like Lipinski's Rule of Five.
A typical in silico ADME profile for a drug candidate like this compound would assess the following parameters.
| Property | Description | Favorable Range for Oral Drugs |
| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |
| LogP | The logarithm of the octanol/water partition coefficient; a measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | < 5 |
| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | < 10 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms; correlates with drug transport properties. | < 140 Ų |
| Gastrointestinal (GI) Absorption | Prediction of how well the compound is absorbed from the gut. | High |
| Oral Bioavailability | The fraction of an administered dose that reaches systemic circulation. | Good |
Early computational assessment of these properties helps identify potential liabilities, such as poor absorption or rapid metabolism, allowing for structural modifications to optimize the compound's pharmacokinetic profile. researchgate.netbiointerfaceresearch.com
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ikm.org.my It is widely applied to organic molecules to calculate structural, spectroscopic, and electronic properties with high accuracy. scirp.org
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO)
DFT calculations provide deep insights into the electronic properties of this compound by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org
HOMO: This orbital represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capability.
LUMO: This orbital represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capability.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. semanticscholar.org A small energy gap suggests that the molecule is more reactive and can be easily excited, while a large gap implies high stability. semanticscholar.orgnih.gov
Studies on related pyrazine carboxamide and quinoline derivatives have utilized DFT to calculate these parameters. The analysis helps to understand the charge transfer that can occur within the molecule, which is often responsible for its bioactivity. scirp.orgarabjchem.org
The table below shows representative calculated values for related structures, illustrating the type of data obtained from DFT studies.
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Pyrazine-thiophene-carboxamides | -6.5 to -7.0 | -1.8 to -2.3 | 4.21 to 4.93 |
| Quinoline | -6.65 | -1.82 | 4.83 |
Note: These values are illustrative, based on DFT studies of related compound classes, and the exact values for this compound would require a specific calculation. scirp.orgmdpi.com
These reactivity descriptors derived from DFT are invaluable for understanding reaction mechanisms, predicting sites of electrophilic and nucleophilic attack, and explaining the electronic transitions within the molecule.
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding how a molecule will interact with other molecules, such as biological receptors or chemical reagents. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in shades of blue).
The negative regions, characterized by an excess of electrons, are susceptible to electrophilic attack and are often involved in hydrogen bonding as acceptors. Conversely, the positive regions, which have a deficiency of electrons, are prone to nucleophilic attack and can act as hydrogen bond donors.
For this compound, an MEP analysis would highlight specific reactive sites. The electron-rich areas are expected to be concentrated around the electronegative nitrogen atoms of the quinoline and pyrazine rings, as well as the carbonyl oxygen of the carboxamide group. These sites represent the most likely points for electrophilic interactions and for forming hydrogen bonds with biological targets. The most negative electrostatic potential value (Vs,min) is typically associated with the carbonyl oxygen.
The electron-deficient, or positive, regions would be located around the hydrogen atoms, particularly the amide (N-H) proton. This site, exhibiting a high positive electrostatic potential (Vs,max), is a primary hydrogen bond donor. Understanding these electrostatic properties is crucial for predicting the non-covalent binding interactions, such as hydrogen bonding, that govern the molecule's recognition by a receptor. chemrxiv.org While specific MEP analysis data for this compound is not detailed in the available literature, the principles are well-established in the study of similar heterocyclic compounds. chemrxiv.orgresearchgate.net
Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Potential Role in Interactions |
|---|---|---|
| Carbonyl Oxygen (C=O) | Highly Negative (Vs,min) | Electrophilic Attack Site, Hydrogen Bond Acceptor |
| Pyrazine & Quinoline Nitrogens | Negative | Hydrogen Bond Acceptor |
| Amide Hydrogen (N-H) | Highly Positive (Vs,max) | Nucleophilic Attack Site, Hydrogen Bond Donor |
| Aromatic Hydrogens (C-H) | Slightly Positive | Weak Interactions |
Note: This table represents predicted characteristics based on the general principles of MEP analysis as applied to the structure of this compound.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template in virtual screening to search large compound libraries for novel molecules with the potential for similar activity.
Research into quinolyl pyrazinamide (B1679903) derivatives has identified them as promising ligands for the Sigma 2 receptor (σ2R), which is overexpressed in certain cancers like pancreatic cancer. nih.gov In this context, this compound serves as a core scaffold for the design of more potent and selective σ2R ligands.
Studies involving the synthesis and evaluation of a series of novel quinolyl pyrazinamides have provided detailed structure-activity relationship (SAR) insights. By systematically modifying the quinoline ring, researchers have explored how different substituents affect binding affinity and selectivity for the σ2R. For instance, it was discovered that substitutions are generally well-tolerated on the quinoline ring, except at the C-7 position. A substitution at C-7, such as a methyl group, can cause a steric clash with the carboxamide group, leading to a loss of planarity in the molecule and a subsequent decrease in binding affinity. nih.gov
This systematic modification and testing process is a practical application of pharmacophore-guided drug design. The findings have led to the identification of compounds with significantly improved binding affinity. For example, combining favorable substitutions on the quinoline ring resulted in compounds with nanomolar binding affinity for the σ2R. nih.gov
Table 2: Binding Affinity of Substituted N-(Quinolinyl)pyrazine-2-carboxamide Analogs for Sigma 2 Receptor (σ2R)
| Compound | Substitution on Quinoline Ring | σ2R Binding Affinity (Ki, nM) |
|---|---|---|
| 14 (JR1–157) | Varies | 47 |
| 17 (JR2–298) | Varies | 10 |
| 23 | Di-substituted | 36 |
| 24 | Di-substituted | 70 |
| 25 | Di-substituted | 79 |
| 26 | Di-substituted | 28 |
Source: Data extracted from research on quinolyl pyrazinamides as Sigma 2 receptor ligands. nih.gov Note: The specific substitutions for each numbered compound are detailed in the source study.
These computational and cheminformatics approaches are indispensable for advancing the understanding of this compound and its derivatives. They provide a rational basis for designing new molecules with enhanced biological activity, accelerating the journey from a lead compound to a potential therapeutic agent.
Coordination Chemistry and Metal Complexation Studies
Synthesis and Characterization of Metal Complexes of N-(quinolin-5-yl)pyrazine-2-carboxamide
No published studies detailing the synthesis and characterization of metal complexes with this specific ligand were found.
Ligand Binding Modes and Coordination Geometries
Without synthesized complexes, there is no experimental data on the binding modes or coordination geometries of this compound.
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes of this compound has not been reported in the literature.
Biological Activity of this compound Metal Complexes
There are no available reports on the biological evaluation of metal complexes derived from this ligand.
Future Research Directions and Therapeutic Implications
Advancements in Synthetic Methodologies
The efficient synthesis of N-(quinolin-5-yl)pyrazine-2-carboxamide and its analogs is crucial for extensive biological evaluation. Current synthetic strategies for similar compounds, such as N-(quinolin-8-yl)pyrazine-2-carboxamide, often involve the condensation of an aminoquinoline with a pyrazine-2-carbonyl chloride or a similar activated pyrazine (B50134) derivative. One reported synthesis of the N-(quinolin-8-yl) isomer utilized an ionic liquid, tetrabutylammonium (B224687) bromide (TBAB), as an environmentally benign reaction medium, highlighting a move towards greener synthetic protocols. researchgate.net Another established method involves the coupling of pyrazine-2-carboxylic acid with 8-aminoquinoline using 1,1'-carbonyldiimidazole in 1,2-dichloroethane. nih.gov
Future advancements in synthetic methodologies could focus on several key areas to improve efficiency, yield, and diversity of derivatives:
One-Pot Reactions: Developing one-pot procedures that combine multiple synthetic steps would streamline the synthesis, reduce waste, and potentially lower costs.
Catalyst Development: Exploring novel catalysts, including transition metal catalysts and organocatalysts, could lead to milder reaction conditions and improved yields. Recent advances in quinoline (B57606) synthesis have highlighted the use of cobalt and copper catalysts in cyclization reactions. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields, as has been demonstrated for other pyrazine-carboxamide derivatives. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control, which would be beneficial for the large-scale production of lead compounds.
Combinatorial Chemistry: The development of solid-phase or solution-phase combinatorial methods would enable the rapid generation of a library of this compound analogs with diverse substitutions on both the quinoline and pyrazine rings. This would be invaluable for structure-activity relationship (SAR) studies.
These advancements will be instrumental in generating a diverse chemical space around the this compound scaffold for thorough biological screening.
Exploration of Novel Biological Targets
The quinoline and pyrazine rings are present in numerous compounds with a wide range of biological activities. Quinolines are known for their anticancer, antimalarial, antibacterial, and anti-inflammatory properties. semanticscholar.org Pyrazine derivatives have also shown potential as anticancer, antimicrobial, and antiviral agents. nih.gov The combination of these two heterocycles in this compound suggests the potential for interaction with a variety of biological targets.
While specific targets for this compound have not been extensively reported, studies on related compounds provide valuable leads:
Kinases: Many quinoline-based compounds are potent kinase inhibitors. For instance, quinoline-3-carboxamide derivatives have been investigated as inhibitors of ATM kinase, a key player in the DNA damage response pathway. researchgate.net Molecular docking studies of other quinoline-pyrazine carboxamides have suggested potential binding to FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. nih.gov
Sigma Receptors: A study on quinolyl pyrazinamides, including N-(quinolin-8-yl)pyrazine-2-carboxamide derivatives, identified them as ligands for the sigma 2 receptor, which is overexpressed in pancreatic cancer cells. nih.gov
P2X7 Receptor: Pyrazine and quinoline-carboxamide derivatives have been synthesized and evaluated as antagonists of the P2X7 receptor, a target implicated in inflammation and cancer.
Bacterial Enzymes: The antibacterial activity of metal complexes of N-(quinolin-8-yl)pyrazine-2-carboxamide has been demonstrated, with molecular docking studies suggesting potential inhibition of bacterial proteins. researchgate.net
Future research should involve broad-based phenotypic screening of this compound against a panel of cancer cell lines and microbial strains to identify potential therapeutic areas. Subsequently, target deconvolution studies, using techniques such as affinity chromatography, proteomics, and genetic approaches, will be essential to identify the specific molecular targets responsible for any observed biological activity.
Integration of Multi-Omics Data for Mechanism Elucidation
Understanding the mechanism of action of a novel compound is a critical step in its development as a therapeutic agent. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, systems-level view of the cellular response to treatment with this compound.
A multi-omics approach could be employed as follows:
Transcriptomics (RNA-Seq): Treatment of relevant cell lines (e.g., cancer cells or bacterial cultures) with this compound, followed by RNA sequencing, can identify changes in gene expression patterns. This can reveal the cellular pathways that are perturbed by the compound.
Proteomics: Quantitative proteomic analysis, such as mass spectrometry-based techniques, can identify changes in protein expression and post-translational modifications upon compound treatment. This can provide insights into the downstream effects of target engagement and identify potential biomarkers of drug response.
Metabolomics: Analyzing the changes in the cellular metabolome after treatment can reveal alterations in metabolic pathways, providing further clues about the compound's mechanism of action.
Data Integration: The true power of this approach lies in the integration of these different omics datasets. By combining information on gene expression, protein levels, and metabolite concentrations, researchers can construct a more complete picture of the drug's impact on cellular networks and identify key nodes and pathways that are critical to its biological effects.
This integrated approach will be invaluable for elucidating the mechanism of action of this compound, identifying potential resistance mechanisms, and discovering biomarkers for patient stratification.
Development of Advanced Computational Models
Computational modeling plays an increasingly important role in modern drug discovery, from hit identification to lead optimization. For this compound, several computational approaches can be leveraged to accelerate its development.
Molecular Docking: If a biological target is identified, molecular docking studies can be used to predict the binding mode of this compound within the active site of the target protein. This can provide insights into the key interactions that are responsible for its activity and guide the design of more potent analogs. Docking studies have been performed on the N-(quinolin-8-yl) isomer to investigate its interaction with bacterial proteins and the sigma 2 receptor. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs with varying biological activities is synthesized, QSAR models can be developed to correlate the chemical structures of the compounds with their activities. These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.
Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. These models can be used for virtual screening of compound libraries to identify novel scaffolds with the potential for similar activity.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound-target complex over time, providing a more realistic representation of the binding interactions and helping to assess the stability of the complex.
ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs at an early stage of development. This can help to identify potential liabilities and guide the design of compounds with more favorable pharmacokinetic and safety profiles.
The application of these computational tools will be essential for the rational design and optimization of this compound-based drug candidates.
Strategies for Preclinical Lead Optimization
Once a lead compound with promising biological activity has been identified, the process of preclinical lead optimization begins. The goal of this stage is to improve the potency, selectivity, and pharmacokinetic properties of the lead compound to make it suitable for in vivo studies and, ultimately, clinical development.
For this compound, a systematic lead optimization strategy would involve:
Structure-Activity Relationship (SAR) Studies: A focused library of analogs would be synthesized by making systematic modifications to different parts of the molecule, including the quinoline ring, the pyrazine ring, and the carboxamide linker. The biological activity of these analogs would then be evaluated to establish a clear SAR.
Improving Potency and Selectivity: Based on the SAR data and computational modeling, modifications would be made to enhance the potency of the compound against its intended target while minimizing off-target activities. This could involve introducing substituents that form additional favorable interactions with the target's binding site.
Optimizing Pharmacokinetic Properties: The lead compound would be profiled for its ADMET properties, including solubility, permeability, metabolic stability, and plasma protein binding. Modifications would then be made to address any identified liabilities. For example, introducing polar groups could improve solubility, while blocking sites of metabolism could increase metabolic stability.
In Vivo Efficacy and Toxicity Studies: The most promising optimized leads would be evaluated in animal models of the target disease to assess their in vivo efficacy. Concurrently, preliminary toxicity studies would be conducted to ensure an acceptable safety margin.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(quinolin-5-yl)pyrazine-2-carboxamide?
Answer:
The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with quinolin-5-amine. A validated approach includes:
- Step 1: Activate pyrazine-2-carboxylic acid using coupling agents like TPPO (triphenylphosphine oxide) and tetrabutylammonium fluoride in pyridine, as demonstrated for analogous N-(quinolin-8-yl)pyrazine-2-carboxamide ligands .
- Step 2: React with quinolin-5-amine at 100°C for 12 hours under inert conditions.
- Step 3: Purify via column chromatography (e.g., normal-phase silica gel with gradients of dichloromethane, ethyl acetate, and methanol) .
Yield optimization may require adjusting stoichiometry or solvent polarity.
Basic: How is the compound characterized structurally post-synthesis?
Answer:
Key characterization methods include:
- 1H/13C NMR: Assign peaks to confirm aromatic protons (quinoline and pyrazine moieties) and carboxamide linkage. For example, δ ~9.0 ppm corresponds to the quinoline NH proton .
- X-ray crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. This method is critical for confirming stereochemistry and intermolecular interactions .
- Elemental analysis: Verify purity and empirical formula.
Basic: What initial biological screening assays are applicable for evaluating its bioactivity?
Answer:
Standard protocols include:
- MIC (Minimum Inhibitory Concentration): Test against microbial strains (e.g., Mycobacterium tuberculosis) in liquid culture .
- Cytotoxicity (CC50): Use mammalian cell lines (e.g., HEK293) to assess cell viability via MTT assays .
- Selectivity Index (SI): Calculate SI = CC50/MIC; compounds with SI >10 advance to in vivo studies .
Advanced: How does the compound coordinate with transition metals, and what are the implications?
Answer:
The carboxamide group acts as a bidentate ligand, coordinating via the pyrazine nitrogen and carbonyl oxygen. For example:
- Ruthenium(II) complexes: Form octahedral geometries with η^6-arene ligands (e.g., p-cymene), enhancing stability and catalytic potential .
- Cobalt(II) complexes: Exhibit distorted tetrahedral geometries, relevant for magnetic or redox-active materials .
Characterize complexes via UV-Vis, cyclic voltammetry, and single-crystal XRD .
Advanced: What computational strategies model its interaction with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes (e.g., MAO-B inhibition). For MAO-B, key interactions include hydrogen bonds with FAD cofactor and hydrophobic contacts .
- MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR: Correlate substituent effects (e.g., halogenation) with activity using partial least squares regression .
Advanced: How can contradictions in biological data (e.g., potency vs. selectivity) be resolved?
Answer:
- Dose-response curves: Repeat assays at varying concentrations to confirm IC50/EC50 reproducibility.
- Off-target profiling: Screen against related enzymes (e.g., MAO-A for MAO-B inhibitors) to validate selectivity .
- Metabolite analysis: Use LC-MS to rule out degradation products influencing activity .
Advanced: What role do solvents play in modulating its inhibitory efficiency?
Answer:
Solvent polarity impacts solubility and aggregation:
- DMSO: Enhances solubility but may denature proteins, requiring dilution to <1% in bioassays .
- Acetonitrile: Ideal for synthetic reactions due to high dielectric constant and inertness .
- Aqueous buffers: Use phosphate-buffered saline (PBS) for in vitro studies to mimic physiological conditions .
Advanced: Are automated synthesis platforms applicable for this compound?
Answer:
Yes. Open-source platforms (e.g., Raspberry Pi-controlled reactors) enable:
- Flow chemistry: Continuous synthesis with inline IR monitoring for real-time yield optimization .
- Parallelization: Screen reaction conditions (temperature, catalyst loading) via DoE (Design of Experiments) .
This reduces manual intervention and accelerates SAR studies.
Advanced: How is high-resolution crystallographic data analyzed for structural validation?
Answer:
- Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule crystals.
- Refinement: Apply SHELXL with constraints for thermal parameters and hydrogen bonding. Anisotropic refinement improves accuracy for heavy atoms .
- Validation: Check via PLATON (e.g., ADDSYM for missed symmetry) and CCDC deposition .
Advanced: What strategies optimize its bioactivity through structure-activity relationship (SAR) studies?
Answer:
- Substituent variation: Introduce electron-withdrawing groups (e.g., -CF3) on the quinoline ring to enhance MAO-B affinity .
- Scaffold hopping: Replace pyrazine with pyridine to assess π-stacking differences .
- Prodrug design: Mask the carboxamide as an ester to improve bioavailability .
Validate via in vitro enzymatic assays and in silico ADMET predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
